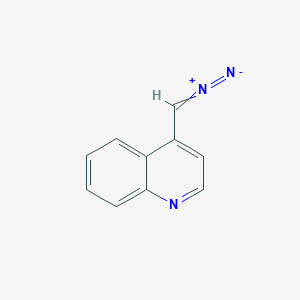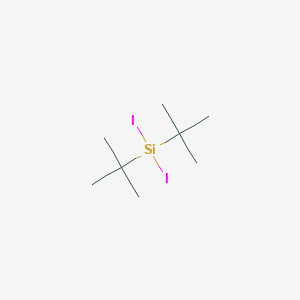
Di-tert-butyl(diiodo)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl(diiodo)silane is an organosilicon compound with the molecular formula C8H18I2Si. It is characterized by the presence of two tert-butyl groups and two iodine atoms attached to a silicon atom. This compound is of interest in various fields of chemistry due to its unique structural and reactive properties.
准备方法
Synthetic Routes and Reaction Conditions
Di-tert-butyl(diiodo)silane can be synthesized through the reaction of di-tert-butylsilane with iodine. The reaction typically involves the use of a solvent such as hexane or toluene and is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the iodination process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
Di-tert-butyl(diiodo)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as halides, alkoxides, or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to di-tert-butylsilane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of silanols or siloxanes, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Common reagents include sodium halides, alcohols, and amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride or sodium borohydride in ether or THF are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents are employed.
Major Products
Substitution: Products include di-tert-butyl(halosilane), di-tert-butyl(alkoxysilane), and di-tert-butyl(aminosilane).
Reduction: The major product is di-tert-butylsilane.
Oxidation: Products include di-tert-butylsilanol and di-tert-butylsiloxane.
科学研究应用
Di-tert-butyl(diiodo)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for studying silicon-based interactions in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including silicon-based polymers and coatings.
作用机制
The mechanism by which di-tert-butyl(diiodo)silane exerts its effects involves the reactivity of the silicon-iodine bonds. These bonds can undergo cleavage and substitution reactions, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substituents introduced during the reactions.
相似化合物的比较
Similar Compounds
Di-tert-butylsilane: Lacks the iodine atoms and is less reactive in substitution reactions.
Di-tert-butyl(dichloro)silane: Contains chlorine atoms instead of iodine, leading to different reactivity and applications.
Di-tert-butyl(dimethyl)silane: Contains methyl groups instead of iodine, resulting in different chemical properties and uses.
Uniqueness
Di-tert-butyl(diiodo)silane is unique due to the presence of iodine atoms, which confer distinct reactivity patterns compared to other di-tert-butylsilane derivatives. This makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous.
属性
CAS 编号 |
75544-11-5 |
|---|---|
分子式 |
C8H18I2Si |
分子量 |
396.12 g/mol |
IUPAC 名称 |
ditert-butyl(diiodo)silane |
InChI |
InChI=1S/C8H18I2Si/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3 |
InChI 键 |
VBAHTDAXXJGECL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C(C)(C)C)(I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


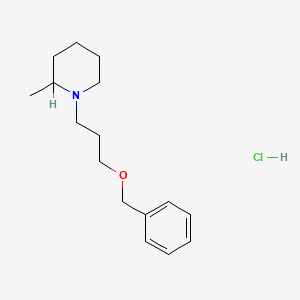
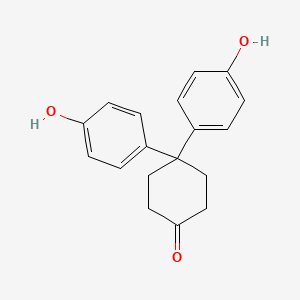
![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
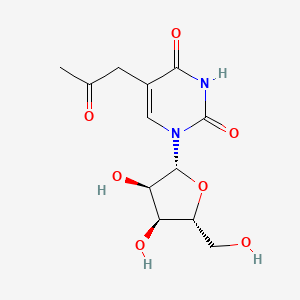
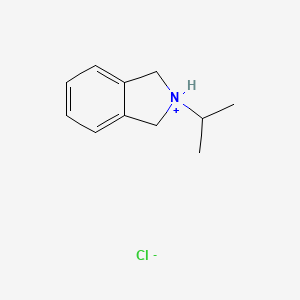


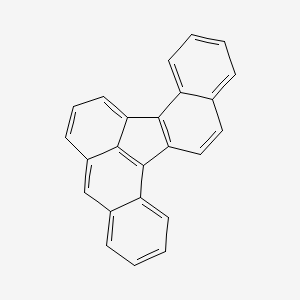
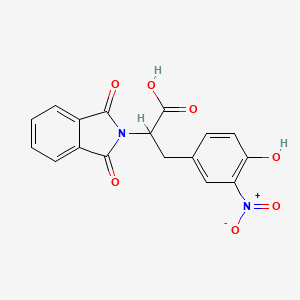
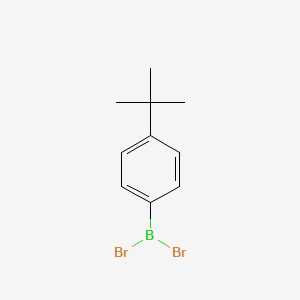

![1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride](/img/structure/B14437727.png)

